molecular formula C16H20N2 B1517100 3-((Benzyl(ethyl)amino)methyl)aniline CAS No. 1018517-42-4

3-((Benzyl(ethyl)amino)methyl)aniline

Cat. No. B1517100
M. Wt: 240.34 g/mol
InChI Key: HDEQWPDLSGPVPT-UHFFFAOYSA-N
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Description

“3-((Benzyl(ethyl)amino)methyl)aniline” is a chemical compound with the CAS Number: 1018517-42-4 . It has a molecular weight of 240.35 and its IUPAC name is 3-{[benzyl(ethyl)amino]methyl}aniline . The compound is in liquid form .


Synthesis Analysis

The synthesis of aniline-based compounds often involves the Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Brönsted acidic ionic liquid is used as a powerful catalyst . This protocol has been successfully performed under metal- and solvent-free conditions .


Molecular Structure Analysis

The InChI code for “3-((Benzyl(ethyl)amino)methyl)aniline” is 1S/C16H20N2/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-16(17)11-15/h3-11H,2,12-13,17H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Amines, including “3-((Benzyl(ethyl)amino)methyl)aniline”, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Since they are bases, amines will react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

“3-((Benzyl(ethyl)amino)methyl)aniline” is a liquid . The compound’s physical and chemical properties would be similar to those of other anilines .

Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to 3-((Benzyl(ethyl)amino)methyl)aniline have been synthesized and evaluated for various biological and pharmacological activities. For instance, the synthesis of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles derived from anilines has demonstrated significant antibacterial, antifungal, and anti-inflammatory activities (Chaitanya, Nagendrappa, & Vaidya, 2010). This underscores the potential of aniline derivatives in the development of new pharmaceuticals.

Electropolymerization and Material Science

Aniline derivatives have been extensively studied for their electropolymerization properties. Research has shown that the electropolymerization of aromatic compounds with amino groups, including derivatives of aniline, leads to the formation of electroactive or electroinactive polymer films on electrode surfaces. These polymers have been characterized by their kinetic parameters, showcasing their potential application in material science (Oyama & Ohsaka, 1987).

Antimicrobial and Anticonvulsant Activities

Further investigations into aniline derivatives have led to the discovery of their antimicrobial and anticonvulsant properties. Enaminones derived from substituted aniline have shown exceptional anticonvulsant activity, which has prompted further investigation into various aromatic heterocycles (Eddington et al., 2002). Additionally, novel quinazolinone derivatives synthesized from aniline have been subjected to antimicrobial activity evaluation, revealing significant potential (Habib, Hassan, & El‐Mekabaty, 2013).

Future Directions

The synthesis of aniline-based compounds, including “3-((Benzyl(ethyl)amino)methyl)aniline”, is a topic of ongoing research . These compounds have potential applications in various fields, including the pharmaceutical industry . Future research may focus on improving the synthesis process and exploring new applications for these compounds .

properties

IUPAC Name

3-[[benzyl(ethyl)amino]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-16(17)11-15/h3-11H,2,12-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQWPDLSGPVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Benzyl(ethyl)amino)methyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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